

Ethyl 2-(4-bromo-2-nitrophenyl)acetate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

This guide provides a comprehensive overview of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol.

Chemical Structure and IUPAC Name

- IUPAC Name: **ethyl 2-(4-bromo-2-nitrophenyl)acetate**[\[1\]](#)
- Synonyms: Ethyl (4-bromo-2-nitrophenyl)acetate, 4-Bromo-2-nitrobenzeneacetic acid ethyl ester[\[1\]](#)
- CAS Number: 199328-35-3
- Molecular Formula: C₁₀H₁₀BrNO₄
- Chemical Structure:

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Caption: 2D structure of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

Property	Value	Reference
Molecular Weight	288.09 g/mol	[1]
Boiling Point	345.2 ± 27.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	
Flash Point	162.6 ± 23.7 °C	
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Exact Mass	286.97932 Da	[1]
Monoisotopic Mass	286.97932 Da	[1]
Topological Polar Surface Area	72.1 Å ²	[1]
Physical Form	White to yellow powder or crystals or liquid	

Experimental Protocols: Synthesis

The synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** can be achieved in a two-step process starting from 4-bromo-2-nitrochlorotoluene. The first step involves the formation of the carboxylic acid precursor, 4-bromo-2-nitrophenylacetic acid, followed by Fischer esterification to yield the final product.

Part 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This protocol is adapted from a patented synthesis method[3][4]. This process involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium metal to form a sodium salt, which is then carboxylated.

- Materials:
 - 4-bromo-2-nitrochlorotoluene
 - Sodium metal
 - Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)
 - Carbon dioxide (gas or solid)
 - Dilute hydrochloric acid
 - Diethyl ether (for extraction)
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet, add the anhydrous organic solvent and sodium metal.
 - Slowly add 4-bromo-2-nitrochlorotoluene to the mixture. The reaction is exothermic, and the temperature should be controlled.
 - After the initial reaction, the mixture is heated to induce a rearrangement to form 4-bromo-2-nitrobenzyl sodium.

- The reaction mixture is then cooled, and carbon dioxide is bubbled through the solution (or solid CO₂ is added) to form the sodium salt of 4-bromo-2-nitrophenylacetic acid.
- Excess sodium is quenched, and the product is extracted into an aqueous layer.
- The aqueous layer is acidified with dilute hydrochloric acid, leading to the precipitation of 4-bromo-2-nitrophenylacetic acid.
- The crude acid is then purified by extraction with diethyl ether, drying of the organic layer, and removal of the solvent under reduced pressure.

Part 2: Fischer Esterification to **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**

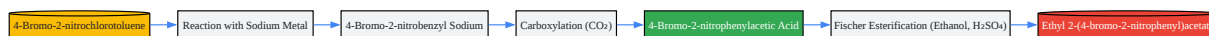
This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol^{[5][6][7]}.

- Materials:
 - 4-bromo-2-nitrophenylacetic acid (from Part 1)
 - Anhydrous ethanol (in excess, also serves as solvent)
 - Concentrated sulfuric acid (catalyst)
 - Sodium bicarbonate solution (for washing)
 - Brine (saturated NaCl solution)
 - Ethyl acetate (for extraction)
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of anhydrous ethanol in a round-bottom flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

- Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
- After cooling, remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.
- Further purification can be achieved by column chromatography if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.



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Caption: Synthetic workflow for **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

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References

- 1. Ethyl 2-(4-bromo-2-nitrophenyl)acetate | C₁₀H₁₀BrNO₄ | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-bromo-2-nitrophenyl)acetate | 199328-35-3 [sigmaaldrich.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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